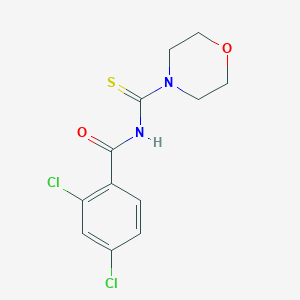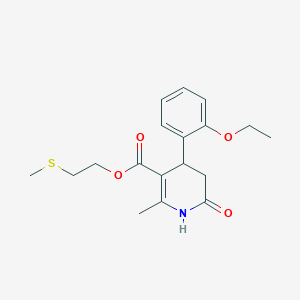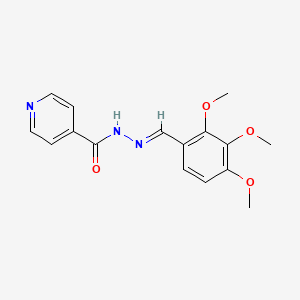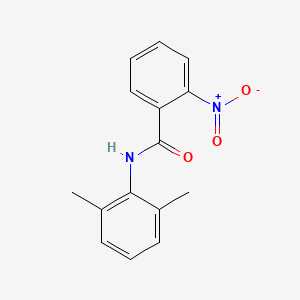
2,4-dichloro-N-(4-morpholinylcarbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dichloro-N-(4-morpholinylcarbonothioyl)benzamide, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Antifungal and Antimicrobial Applications
- N-Benzoyl-N'-dialkylthiourea Derivatives and Their Co(III) Complexes : Research on N-(Morpholinothiocarbonyl) benzamide derivatives has demonstrated their antifungal activity against major pathogens causing plant diseases. These compounds, including their cobalt (III) complexes, have been synthesized and characterized, showcasing potential in combating fungal infections in agriculture (Zhou Weiqun et al., 2005).
Antitumour Activity
- 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide : A compound synthesized through the condensation of specific benzene derivatives with morpholine has shown distinct inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines, indicating its potential in cancer research (X. Ji et al., 2018).
Gastroprokinetic Activity
- 2-Amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide Derivatives : A series of compounds in this category have been synthesized and examined for gastroprokinetic activity, showing potential benefits over existing morpholinyl benzamides for treating gastrointestinal motility disorders. Some compounds in this series demonstrated activity comparable to the standard agent, metoclopramide (S. Kato et al., 1995).
properties
IUPAC Name |
2,4-dichloro-N-(morpholine-4-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2S/c13-8-1-2-9(10(14)7-8)11(17)15-12(19)16-3-5-18-6-4-16/h1-2,7H,3-6H2,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVVTTKKIBJRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(morpholin-4-ylcarbonothioyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5558087.png)
![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558100.png)



![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)

![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)
![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)
